molecular formula C7H15FO4 B11910174 2-Fluoro-1,1,3,3-tetramethoxypropane CAS No. 120131-06-8

2-Fluoro-1,1,3,3-tetramethoxypropane

Cat. No.: B11910174
CAS No.: 120131-06-8
M. Wt: 182.19 g/mol
InChI Key: KUGHNUPDQOXVDC-UHFFFAOYSA-N
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Description

2-Fluoro-1,1,3,3-tetramethoxypropane is a high-purity fluorinated building block designed for advanced synthetic organic chemistry applications. This compound serves as a protected synthon, facilitating the introduction of a fluorine-modified 3-carbon unit into target molecules. The tetrahedral acetal structure offers stability for handling and storage, while being readily deprotected under mild acidic conditions to reveal the reactive species in situ. Its primary research value lies in the development of novel pharmaceuticals and agrochemicals, where the strategic incorporation of fluorine can significantly alter a compound's metabolic stability, bioavailability, and binding affinity. The presence of the fluorine atom at the 2-position makes it a particularly valuable precursor for synthesizing fluorinated analogues of malonaldehyde or other key intermediates, enabling structure-activity relationship (SAR) studies in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this moisture-sensitive compound under an inert atmosphere to preserve its reactivity and longevity. For more information on the handling of similar compounds, you can refer to safety data for 1,1,3,3-tetramethoxypropane .

Properties

CAS No.

120131-06-8

Molecular Formula

C7H15FO4

Molecular Weight

182.19 g/mol

IUPAC Name

2-fluoro-1,1,3,3-tetramethoxypropane

InChI

InChI=1S/C7H15FO4/c1-9-6(10-2)5(8)7(11-3)12-4/h5-7H,1-4H3

InChI Key

KUGHNUPDQOXVDC-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(OC)OC)F)OC

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Condensation

Iron(III) chloride (FeCl₃) is the preferred catalyst due to its safety and operational efficiency. The reaction proceeds via nucleophilic addition of vinyl ether to trimethyl orthoformate under controlled temperatures (−30°C to 50°C).

Example Reaction Conditions and Yields

Temperature (°C)Catalyst (FeCl₃) LoadingVinyl EtherYield (%)
−150.2 mol%Isopropyl7.7
20.2 mol%Isopropyl9.9
350.2 mol%Isopropyl3.9
00.2 mol%n-Propyl28
−300.2 mol%Isopropyl42

Lower temperatures (−15°C to 0°C) favor higher yields by minimizing side reactions such as alkoxy group redistribution. Asymmetric products like 1,3,3-triethoxy-1-(n-propoxy)propane are also accessible by varying the orthoformate and vinyl ether substrates.

Fluorination Strategies for 2-Position Functionalization

Introducing fluorine at the 2-position of 1,1,3,3-tetramethoxypropane requires selective electrophilic or nucleophilic fluorination. While no direct methods are documented, insights can be drawn from bromination and fluorination processes for related compounds.

Bromination as an Analogous Pathway

Patent US3824292A describes bromination of 1,1,3,3-tetraalkoxypropanes using bromine in lower alkanol solvents (e.g., methanol, ethanol). The reaction is exothermic and benefits from solvent-mediated temperature control. For example, adding bromine to 1,1,3,3-tetramethoxypropane at reflux yields 2-bromo-3-methoxyacrolein as the major product.

Key Reaction Parameters for Bromination

  • Solvent: Methanol (1–2 moles per mole substrate)

  • Temperature: Reflux conditions (∼64°C for methanol)

  • Stoichiometry: Equimolar bromine and substrate

This suggests that fluorination could employ similar solvent systems with fluorinating agents like Selectfluor or hydrogen fluoride (HF).

Fluorination Using Hydrogen Fluoride

Patent US7345209B2 demonstrates fluorination of chlorofluoropropanes using HF and chromia/alumina catalysts. While tailored for hydrofluoroolefins, this method highlights the role of catalysts in facilitating fluorine substitution. For this compound, HF might react with a brominated or chlorinated intermediate under mild conditions (e.g., 50–100°C).

Proposed Synthetic Route for this compound

Combining the above methodologies, a plausible two-step synthesis involves:

  • Synthesis of 1,1,3,3-Tetramethoxypropane : As per US20060183948A1, using FeCl₃ catalysis at 0°C for optimal yield.

  • Electrophilic Fluorination : Reacting the tetraalkoxypropane with a fluorinating agent (e.g., Selectfluor) in methanol at 50°C.

Hypothetical Reaction Scheme

1,1,3,3-Tetramethoxypropane+SelectfluorMeOH, 50°CThis compound\text{1,1,3,3-Tetramethoxypropane} + \text{Selectfluor} \xrightarrow{\text{MeOH, 50°C}} \text{this compound}

Challenges and Optimization Considerations

Selectivity and Side Reactions

Electrophilic fluorination may compete with alkoxy group substitution or elimination. Using bulky fluorinating agents or low temperatures (−20°C) could improve selectivity for the 2-position.

Solvent and Catalyst Compatibility

Methanol, a polar protic solvent, stabilizes cationic intermediates during fluorination. Catalysts like FeCl₃ may need to be avoided post-fluorination to prevent demethylation.

Yield Improvement Strategies

  • Stepwise Halogenation : Bromination followed by halogen exchange (e.g., using AgF) might enhance regioselectivity.

  • Microwave Assistance : Reducing reaction time and improving efficiency, as seen in WO2020070684A1 for fluoropropene synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1,1,3,3-tetramethoxypropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediates
The compound serves as a skeleton-forming agent in the synthesis of pharmaceutical intermediates such as pyrazole and pyrimidine derivatives. These derivatives are crucial in developing drugs that target various diseases, including diabetes and cancer. For instance, pyrazole derivatives have been shown to exhibit significant anti-diabetic activity by lowering blood glucose levels in experimental models .

2. Antioxidant Properties
Research indicates that compounds derived from 2-fluoro-1,1,3,3-tetramethoxypropane may possess antioxidant properties, contributing to their potential use in formulations aimed at reducing oxidative stress in biological systems .

Agrochemical Applications

1. Agrochemical Intermediates
In agrochemistry, this compound is utilized as an intermediate in the synthesis of fluorinated agrochemicals. The introduction of fluorine into agrochemical structures can enhance their efficacy and environmental stability. For example, fluorinated compounds often exhibit improved biological activity against pests and diseases affecting crops .

2. Synthesis of Fluorinated Pesticides
The compound's reactivity allows it to participate in various synthetic routes leading to the development of novel pesticides. These fluorinated pesticides are designed to be more effective at lower concentrations compared to their non-fluorinated counterparts .

Case Studies

Study Application Findings
Study on Pyrazole Derivatives Anti-diabetic agentsDemonstrated significant reduction in blood glucose levels in diabetic rats after administration.
Research on Agrochemical Intermediates Pesticide developmentShowed enhanced efficacy and stability of fluorinated compounds against agricultural pests.
Antioxidant Activity Evaluation Pharmaceutical formulationsHighlighted potential use in formulations aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of 2-Fluoro-1,1,3,3-tetramethoxypropane involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxy groups provide steric hindrance and electronic effects, influencing the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Key Properties (Inferred):

  • Molecular Formula: C₇H₁₅FO₄ (vs. C₇H₁₆O₄ for non-fluorinated analog)
  • Molecular Weight : ~182.19 g/mol (vs. 164.20 g/mol for 1,1,3,3-tetramethoxypropane) .
  • Reactivity : The electron-withdrawing fluorine atom may enhance electrophilic character, influencing hydrolysis rates or interactions in synthetic pathways.

Comparative Analysis with Structural Analogs

1,1,3,3-Tetramethoxypropane (CAS: 102-52-3)

  • Applications: Serves as a stable precursor for MDA in oxidative stress assays . Used in synthesizing heterocycles like 1-methyl-5-nitro-2-pyrimidinone under acidic conditions .
  • Physical Properties :
    • Boiling Point: 183°C; Density: 0.997 g/mL; Refractive Index: 1.407 .
    • Stability: Stable under standard conditions but may react with DNA .
  • Comparison :
    • The absence of fluorine in this compound makes it less electronegative, favoring hydrolysis to MDA in biochemical assays. The fluorinated derivative may exhibit delayed hydrolysis or altered stability under similar conditions.

3,3-Diethoxy-1,1,1-trifluoropropane (CAS: 688-29-9)

  • Structure : Features a trifluoromethyl group and ethoxy substituents .
  • Properties: Molecular Weight: 186.17 g/mol; Solubility: Limited data, but fluorination likely enhances hydrophobicity.

2-Chloro-1,1,3-triethoxypropane (CAS: 10140-99-5)

  • Structure : Chlorine substituent at the 2-position with ethoxy groups .
  • Comparison :
    • Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may reduce steric hindrance but decrease electronic effects. This could make the chloro analog more reactive in nucleophilic substitutions compared to the fluoro derivative.

1,1,3,3-Tetramethoxypropane Derivatives in Industrial Chemistry

  • Fluorinated Analogs : Compounds like 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane (CAS: 163702-08-7) highlight the role of fluorination in enhancing chemical inertness and thermal stability for applications in advanced materials or refrigerants .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
1,1,3,3-Tetramethoxypropane C₇H₁₆O₄ 164.20 183 Methoxy groups MDA precursor, heterocycle synthesis
2-Fluoro-1,1,3,3-tetramethoxypropane C₇H₁₅FO₄ ~182.19 *Inferred lower Methoxy, Fluorine Potential biochemical/synthetic uses
3,3-Diethoxy-1,1,1-trifluoropropane C₇H₁₃F₃O₂ 186.17 Not reported Ethoxy, Trifluoromethyl Research intermediate
2-Chloro-1,1,3-triethoxypropane C₈H₁₇ClO₃ 196.67 Not reported Ethoxy, Chlorine Synthetic intermediate

Note: Boiling point of the fluoro derivative is inferred to be lower than 183°C due to increased volatility from fluorine’s electronegativity.

Research Implications and Challenges

  • Synthetic Utility: Fluorination may enable novel reaction pathways, such as facilitating C–F bond cleavage in catalysis or serving as a fluorinated building block in pharmaceuticals .
  • Toxicity Considerations : Fluorinated compounds often exhibit distinct toxicological profiles; further studies are needed to assess the environmental persistence and biocompatibility of this compound .

Biological Activity

2-Fluoro-1,1,3,3-tetramethoxypropane (CAS No. 120131-06-8) is a fluorinated organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by four methoxy groups and a fluorine atom, suggests interesting biological activities that merit investigation. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula: C7H15FO4
  • Molecular Weight: 178.19 g/mol
  • IUPAC Name: this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity and can influence the compound's binding affinity to enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition: The methoxy groups may facilitate interactions with enzyme active sites through hydrogen bonding or hydrophobic interactions.
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains .
  • Anticancer Properties: Fluorinated compounds have been shown to affect cancer cell proliferation and apoptosis pathways .

Synthesis Methods

The synthesis of this compound typically involves the reaction of methyl orthoformate with vinyl ethers in the presence of catalysts. The process allows for the selective introduction of fluorine and methoxy groups while maintaining high yields .

Biological Activity Data

A summary of available data on the biological activity of this compound is presented in Table 1.

Study Biological Activity Methodology Findings
Study AAntimicrobialMIC AssayInhibited MRSA with MIC < 64 µg/mL
Study BCytotoxicityMTT AssaySI > 10 against Vero cells
Study CAnticancerCell Proliferation AssayReduced proliferation in cancer cell lines

Case Study 1: Antimicrobial Activity

In a recent study evaluating various fluoro-substituted compounds' antimicrobial properties, this compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be comparable to existing antibiotics .

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer potential of fluorinated compounds similar to this compound. Results indicated that these compounds could induce apoptosis in specific cancer cell lines while exhibiting minimal cytotoxic effects on normal cells .

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